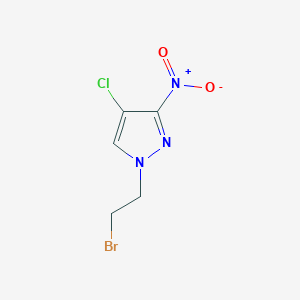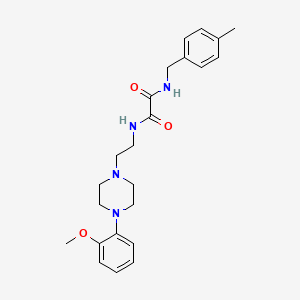![molecular formula C8H16ClNO B2449864 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride CAS No. 21933-20-0](/img/structure/B2449864.png)
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 21933-20-0. It has a molecular weight of 177.67 . The IUPAC name for this compound is (2-azabicyclo [2.2.2]octan-4-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” can be represented by the InChI code 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H . This indicates that the compound contains a bicyclic structure with a nitrogen atom and a hydroxyl group attached to the carbon atoms in the ring .
Physical And Chemical Properties Analysis
It has a melting point of 136-138°C . The compound is stable at room temperature and should be stored in a well-ventilated place with the container kept tightly closed .
Scientific Research Applications
Antiprotozoal Activity
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride derivatives have been studied for their antiprotozoal activities. Research shows that certain derivatives, such as 2-azabicyclo[3.2.2]nonanes, exhibit significant in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, suggesting potential for further development as antiprotozoal agents (Seebacher et al., 2005).
Synthesis and Structural Analysis
Various derivatives of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride have been synthesized and structurally analyzed. Studies focus on the synthesis of derivatives like 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one and structural studies of compounds such as (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Sun Yu, 2011); (Arias-Pérez et al., 2001).
Nicotinic Acetylcholine Receptor Agonists
Derivatives like (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) have been identified as selective α7 nicotinic acetylcholine receptor agonists. These compounds have shown promise for the treatment of cognitive impairment associated with neurological disorders, demonstrating high selectivity and positive effects in animal models of schizophrenia (Mazurov et al., 2012).
Antibacterial Activity
The antibacterial activity of cinchonidinyl-based acrylic and methacrylic homopolymers, synthesized from 2-Azabicyclo[2.2.2]octan-4-ylmethanol derivatives, has been evaluated. These studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in antibacterial treatments (Kumar et al., 2017).
Acetylcholinesterase Inhibitory Activity
A series of substituted 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones were synthesized and showed acetylcholinesterase inhibition. This finding suggests potential therapeutic applications in conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are commonly used (Huang et al., 2013).
Second Harmonic Generation Response
Studies have been conducted on the second harmonic generation response of quinuclidine-based structures, such as 1,2-bis(1-azoniabicyclo[2.2.2]octan-3-ylidene)hydrazine dichloride. These compounds, with their acentric structures, have shown strong second harmonic activity, which is significant in fields like nonlinear optics (Qiao et al., 2019).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Future Directions
Given the lack of specific information on “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride”, future research could focus on its synthesis, chemical reactions, and potential applications. As similar azabicyclo compounds have shown promise in the development of pharmaceuticals , this compound could also be explored in this context.
properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)9-5-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFSPHAFZVSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2449794.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)
![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)